4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Overview
Description
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:
Formation of the Pyridine Derivative: The trifluoromethyl group is introduced into the pyridine ring through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Coupling Reaction: The trifluoromethylated pyridine derivative is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, appropriate solvents, and temperature control.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amine forms, and substituted derivatives with different functional groups .
Scientific Research Applications
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the aniline moiety.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine: Contains a piperidine ring instead of an aniline group.
Uniqueness
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of both the trifluoromethyl group and the aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-7-17-11(10)18-9-5-3-8(16)4-6-9/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZANJHHMCRQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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